1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine-dione core. This scaffold is structurally related to pyrimidine-2,4-dione derivatives, which are known for their biological significance in antiviral, antibacterial, and anticancer applications .
The thieno[3,2-d]pyrimidine-dione system is synthesized from commercially available precursors, often involving cyclocondensation or alkylation steps . Its dual chloro-substituents likely improve metabolic stability and target selectivity, as seen in related halogenated compounds .
Properties
CAS No. |
1326873-62-4 |
|---|---|
Molecular Formula |
C19H12Cl2N2O2S |
Molecular Weight |
403.28 |
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-13-3-1-12(2-4-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-7-5-14(21)6-8-15/h1-10H,11H2 |
InChI Key |
AYEUHZLWZYHGEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a synthetic compound belonging to the thienopyrimidine class, exhibits significant biological activities that make it a candidate for therapeutic applications. The compound's unique structure, characterized by a fused thiophene and pyrimidine core along with specific substituents, enhances its potential efficacy against various biological targets.
Chemical Structure and Properties
The compound's chemical formula is C17H14Cl2N2O2S, and it features:
- Thieno[3,2-d]pyrimidine core : This structure is known for diverse biological activities.
- Substituents : 4-chlorobenzyl and 4-chlorophenyl groups which contribute to its unique chemical properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes involved in cancer progression and inflammation. Notably, it has been explored for its potential inhibitory effects on:
- D-Dopachrome Tautomerase (d-DT) : A study indicated that derivatives of thienopyrimidines could inhibit this enzyme, suggesting that this compound may also possess similar inhibitory properties against related enzymes like MIF (Macrophage Migration Inhibitory Factor) tautomerase .
Biological Activity Overview
Research highlights several key areas where the compound shows promise:
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Studies have shown that thienopyrimidine derivatives can suppress the proliferation of non-small cell lung cancer cells. The structural similarities between these compounds suggest that this compound could be a valuable lead in anticancer drug development.
Antimicrobial Properties
Case Studies and Research Findings
Several studies have focused on the biological activity of thienopyrimidine derivatives:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Chlorine vs.
- Positional Isomerism : The 4-chlorobenzyl substituent (target compound) vs. 2-chlorobenzyl (analogue in ) highlights the importance of substituent placement for steric and electronic interactions.
- Sulfur-containing Derivatives : The cyclopenta-fused compound with a sulfanyl group () exhibits distinct pharmacological properties, likely due to its expanded ring system and sulfur-mediated reactivity.
Key Findings :
- The target compound’s dual chloro-substituents may synergize with the thienopyrimidine core to enhance anticancer activity, as seen in structurally similar 4-chlorophenyl-containing derivatives (e.g., compound 19b in ).
- Compared to sulfur-free analogues (e.g., 3-(4-fluorobenzyl) derivative ), the target compound’s thiophene ring likely improves π-stacking interactions with biological targets.
- Antimicrobial activity in related compounds (e.g., oxadiazole derivatives ) suggests that the target compound’s benzyl and phenyl groups could be optimized for dual anticancer/antibacterial applications.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves multi-step alkylation and condensation reactions. A key step is the alkylation of the thieno[2,3-d]pyrimidine core with 4-chlorobenzyl chloride. For example, alkylation of intermediate thienopyrimidine derivatives with benzyl chlorides in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base yields crystalline products (62–85% yields) . Condensation reactions involving 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation, are also employed to construct the heterocyclic backbone . Reaction optimization often includes refluxing in acetone or acetic acid for 3–6 hours .
Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions and aromaticity. For example, methyl groups on the thienopyrimidine ring appear as singlets at δ ~2.3 ppm, while aromatic protons resonate between δ 7.2–7.8 ppm .
- X-ray Crystallography: Resolves conformational details, such as the envelope conformation of the dihydropyrimidine ring (r.m.s. deviation: 0.054 Å) and dihedral angles (e.g., 89.42° between phenyl and heterocyclic planes) .
- Elemental Analysis: Validates purity (e.g., C: 58.49%, H: 5.72% for related compounds) .
Advanced: How can reaction conditions be optimized to improve synthetic yields and purity?
- Solvent Selection: Polar aprotic solvents (DMF, acetone) enhance solubility of intermediates and facilitate alkylation .
- Catalysis: Potassium carbonate or p-toluenesulfonic acid (p-TsOH) improves reaction rates in condensation steps .
- Temperature Control: Refluxing at 80–100°C for 3–6 hours ensures complete conversion while minimizing side products .
- Purification: Recrystallization from methanol or ethanol yields high-purity crystalline solids (>95% purity) .
Advanced: How should researchers address discrepancies between theoretical and experimental spectroscopic data?
- Computational Validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes. Deviations >0.5 ppm in ¹H NMR may indicate unexpected tautomerism or impurities .
- Cross-Validation: Combine multiple techniques (e.g., LC-MS for molecular weight confirmation, X-ray for stereochemical validation) .
- Byproduct Analysis: Use HPLC or TLC to identify side products (e.g., dimerization or oxidation artifacts) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent Variation: Modify the 4-chlorophenyl or benzyl groups to assess electronic effects on bioactivity. For example, replacing chlorine with trifluoromethyl enhances metabolic stability .
- Heterocyclic Core Modifications: Introduce methyl or thiazole substituents at the 5/6 positions to modulate steric and electronic properties .
- Pharmacokinetic Profiling: Computational tools (e.g., SwissADME) predict logP (2.1–3.5) and oral bioavailability (70–80%) for derivatives .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?
- Crystal Packing: Centrosymmetric dimers linked via N–H⋯S hydrogen bonds (2.8–3.0 Å) complicate unit cell determination. Slow evaporation from methanol yields suitable single crystals .
- Conformational Flexibility: The dihydropyrimidine ring adopts an envelope conformation, requiring high-resolution data (R factor <0.05) for accurate refinement .
- Hydrogen Atom Placement: Riding models with isotropic displacement parameters (Uiso = 1.2–1.5×C) are used for hydrogen atoms in methyl and aromatic groups .
Advanced: How can researchers systematically analyze byproducts formed during synthesis?
- Chromatographic Separation: Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate byproducts .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 459.403) and fragmentation patterns .
- Mechanistic Studies: Probe reaction pathways via intermediate trapping (e.g., quenching with thiourea to detect α-bromoacetyl intermediates) .
Advanced: What computational approaches predict the physicochemical and drug-like properties of this compound?
- Molecular Dynamics (MD): Simulates solubility and membrane permeability using logP (2.8) and polar surface area (85 Ų) .
- Docking Studies: AutoDock Vina evaluates binding affinity to target enzymes (e.g., kinase inhibition with docking scores ≤−8.0 kcal/mol) .
- ADMET Prediction: Tools like pkCSM estimate moderate hepatic metabolism (CYP3A4 substrate) and low hERG inhibition risk (IC50 >10 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
